N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
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Overview
Description
Scientific Research Applications
Coordination Chemistry
Compounds from the 1,2,4-triazole family, such as 3-Bromo-1H-1,2,4-triazole , are known to act as ligands for transition metals to create coordination complexes .
Synthetic Reactions
These triazoles can accept and transfer acyl groups, making them useful catalysts for the synthesis of esters .
Anti-tubercular Activity
Related compounds with imidazole rings have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Anti-HIV Activity
Indole derivatives, which share some structural similarities with triazoles, have been studied for their potential as anti-HIV agents .
Plant Hormone Production
Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole have diverse biological and clinical applications .
Mechanism of Action
Target of Action
It is known that compounds from the 1,2,4-triazole family, to which this compound belongs, have the ability to accept and transfer acyl groups in synthetic reactions . This suggests that they may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazoles can act as ligands for transition metals, forming coordination complexes . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-triazoles are known to participate in a variety of synthetic reactions, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the compound’s potential to form coordination complexes and participate in synthetic reactions, it may influence a variety of cellular processes .
properties
IUPAC Name |
N'-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN5/c1-11-5(8-3-2-7)9-4(6)10-11/h2-3,7H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLFZUDKSMDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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